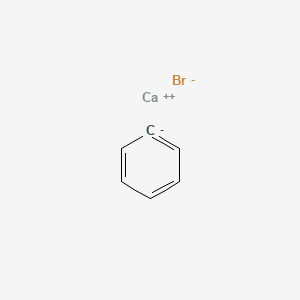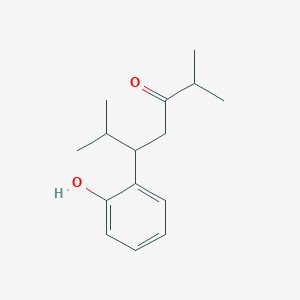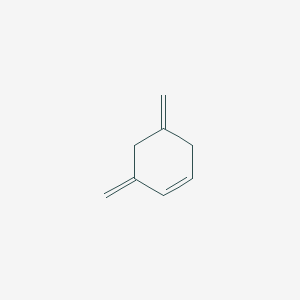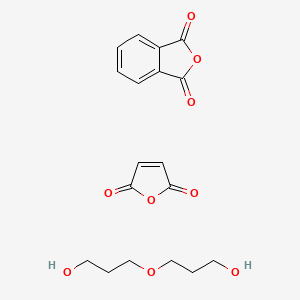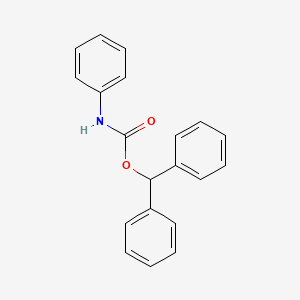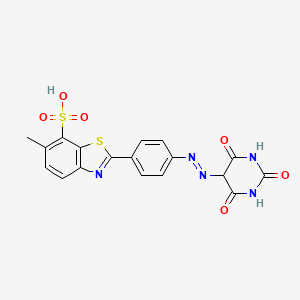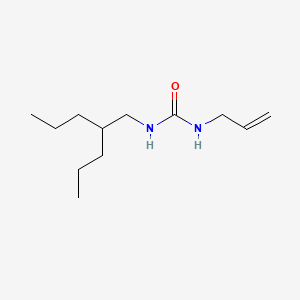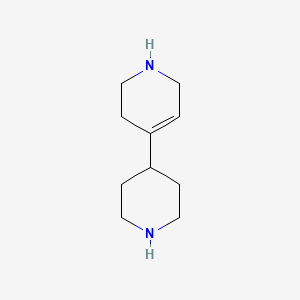
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyridine using palladium or platinum catalysts at elevated temperatures and pressures .
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalytic systems and controlled hydrogenation processes is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxides.
Reduction: It can be further reduced to fully saturated piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- involves its interaction with specific molecular targets. For instance, it can cross the blood-brain barrier and selectively target dopaminergic neurons, which is significant in the context of neurodegenerative diseases like Parkinson’s . The compound’s effects are mediated through its binding to receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1-Methyl-1,2,3,6-tetrahydropyridine
Comparison: Pyridine, 1,2,3,6-tetrahydro-4-(4-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrahydropyridine derivatives, it exhibits unique reactivity and potential therapeutic applications .
Properties
CAS No. |
50387-17-2 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-piperidin-4-yl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H18N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1,10-12H,2-8H2 |
InChI Key |
VLJPTOSWVGRETM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
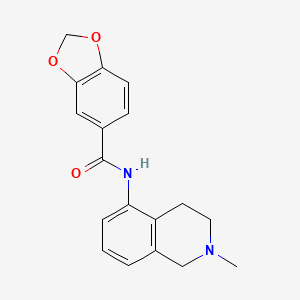
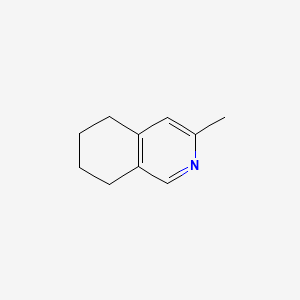
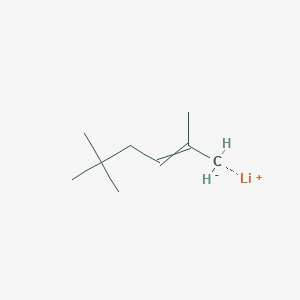
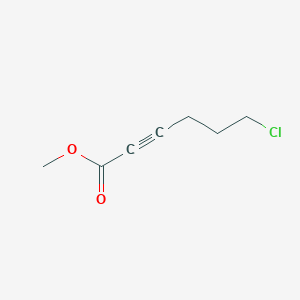
![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
